molecular formula C16H23FN2O6S B3941637 1-sec-butyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate

1-sec-butyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate

Cat. No. B3941637
M. Wt: 390.4 g/mol
InChI Key: MBTGPXOQTQFBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-sec-butyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological tool. This compound is a selective antagonist of the 5-HT7 receptor, which is a subtype of serotonin receptor. The 5-HT7 receptor is widely distributed in the central nervous system and is involved in various physiological processes, including sleep regulation, mood control, and learning and memory.

Mechanism of Action

1-sec-butyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate is a selective antagonist of the 5-HT7 receptor. The 5-HT7 receptor is a G protein-coupled receptor that is coupled to the Gs protein. Activation of the 5-HT7 receptor by serotonin leads to the activation of adenylate cyclase and the subsequent increase in intracellular cAMP levels. The antagonism of the 5-HT7 receptor by this compound inhibits the increase in intracellular cAMP levels, which leads to the inhibition of downstream signaling pathways that are mediated by cAMP.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different experimental settings. For example, this compound has been shown to inhibit the circadian rhythm of the suprachiasmatic nucleus in rats, suggesting a potential role in regulating sleep. Additionally, this compound has been shown to have anxiolytic effects in mice, suggesting a potential therapeutic role in anxiety disorders. Furthermore, this compound has been shown to enhance memory consolidation in rats, suggesting a potential role in learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-sec-butyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate in lab experiments is its selectivity for the 5-HT7 receptor. This compound has been shown to have minimal or no affinity for other serotonin receptor subtypes, which makes it a useful tool for studying the specific role of the 5-HT7 receptor in various physiological processes. However, one of the limitations of using this compound is its potential off-target effects. Although this compound has been shown to have minimal or no affinity for other serotonin receptor subtypes, it may still interact with other receptors or signaling pathways, which may confound the interpretation of experimental results.

Future Directions

There are several future directions for the use of 1-sec-butyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate in scientific research. One potential direction is to investigate the role of the 5-HT7 receptor in other physiological processes, such as appetite regulation, pain perception, and cardiovascular function. Another potential direction is to investigate the potential therapeutic effects of targeting the 5-HT7 receptor in other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and addiction. Additionally, future studies may focus on developing more selective and potent antagonists of the 5-HT7 receptor, which may have better pharmacological properties and fewer off-target effects compared to this compound.

Scientific Research Applications

1-sec-butyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate has been used as a pharmacological tool in various scientific research studies. One of the main applications of this compound is to study the role of the 5-HT7 receptor in various physiological processes. For example, several studies have used this compound to investigate the role of the 5-HT7 receptor in regulating sleep, mood, and learning and memory. Additionally, this compound has been used to study the potential therapeutic effects of targeting the 5-HT7 receptor in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-butan-2-yl-4-(4-fluorophenyl)sulfonylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O2S.C2H2O4/c1-3-12(2)16-8-10-17(11-9-16)20(18,19)14-6-4-13(15)5-7-14;3-1(4)2(5)6/h4-7,12H,3,8-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTGPXOQTQFBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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